molecular formula C13H9Cl2N3OS B2906489 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-41-7

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

Cat. No.: B2906489
CAS No.: 866014-41-7
M. Wt: 326.2
InChI Key: CAWVXGDBBGUXCD-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide group and a pyridine ring, both substituted with chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone. The resulting intermediate is then reacted with 2-chloropyridine-3-amine to form the final product . The reaction conditions often include maintaining the reaction mixture at a specific temperature and using solvents like acetone to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. As a thiourea derivative, it can form chelates with transition metals, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms on both the benzamide and pyridine rings enhances its potential for forming metal complexes and interacting with biological targets .

Biological Activity

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a chlorinated pyridine and a benzamide moiety, has been investigated for various pharmacological applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H9Cl2N3OSC_{13}H_{9}Cl_{2}N_{3}OS. The synthesis typically involves a multi-step process, starting with the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-chloropyridine-3-amine to yield the final product.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

1. Antibacterial Activity

Studies have demonstrated that this compound shows promising antibacterial properties. It has been tested against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. faecalis2940
P. aeruginosa2450
S. typhi3045
K. pneumoniae1950

2. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines indicate significant cytotoxicity, with MCF-7 cells showing an IC50 value of approximately 225 µM .

3. Antioxidant Activity

The antioxidant properties of metal complexes derived from this compound have been studied as well. These complexes exhibit notable electrochemical behavior and thermal stability, contributing to their potential applications in oxidative stress-related conditions.

4. Antituberculosis Activity

Preliminary studies suggest that derivatives of this compound may act as inhibitors against Mycobacterium tuberculosis. Specific derivatives have shown high activity against drug-resistant strains, making them potential candidates for further development in antitubercular therapy .

The mechanism by which this compound exerts its biological effects is believed to involve its ability to form chelates with transition metals, influencing various biochemical pathways within microbial and cancerous cells .

Case Studies

Recent case studies have highlighted the effectiveness of this compound in clinical settings:

  • Antibacterial Efficacy : A study involving a series of thiourea derivatives demonstrated that the inclusion of chlorinated pyridine significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to non-chlorinated analogs .
  • Cytotoxicity in Cancer Cells : Research on MCF-7 cells indicated that treatment with this compound led to increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage and apoptosis induction at higher concentrations .

Properties

IUPAC Name

2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3OS/c14-9-5-2-1-4-8(9)12(19)18-13(20)17-10-6-3-7-16-11(10)15/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWVXGDBBGUXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(N=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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